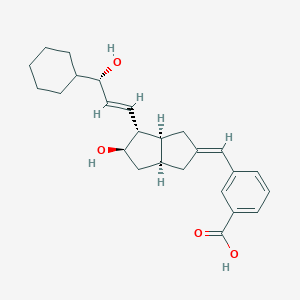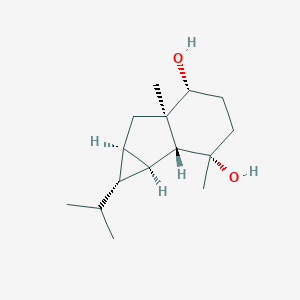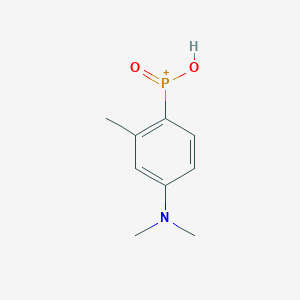
Naxaprostene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naxaprostene is a prostacyclin analogue known for its ability to inhibit thrombocyte function in a concentration-dependent manner. It is more selective for IP receptors and tends towards partial agonism. This compound has shown promising results in preventing thrombotic arterial occlusion in animal models .
Scientific Research Applications
Naxaprostene has several scientific research applications:
Chemistry: It is used as a model compound in the study of prostacyclin analogues and their synthesis.
Biology: Its ability to inhibit thrombocyte function makes it valuable in studying blood clotting mechanisms.
Medicine: this compound’s potential to prevent thrombotic arterial occlusion has implications for treating cardiovascular diseases.
Industry: The compound’s stability and selectivity for IP receptors make it a candidate for developing new therapeutic agents
Preparation Methods
The synthesis of Naxaprostene involves several steps:
Acylation: Monoketal is acylated with dimethylcarbonate to form an intermediate.
Reduction: The intermediate is reduced with sodium borohydride to yield another intermediate.
Protection: The resulting compound is protected with tert-butyldimethylsilylchloride.
Selective Reduction: The ester function of the protected compound is selectively reduced with diisobutylaluminium hydride.
Wittig-Horner Reaction: The resulting aldehyde undergoes a Wittig-Horner reaction with dimethyl 2-oxo-2-cyclohexylethylphosphonate.
Separation and Deprotection: The epimeric alcohols are separated by silica flash chromatography and deprotected with an acetic acid/tetrahydrofuran/water mixture.
Chemical Reactions Analysis
Naxaprostene undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Sodium borohydride and diisobutylaluminium hydride are commonly used reducing agents in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly in the presence of specific reagents like tert-butyldimethylsilylchloride.
Wittig Reaction: This reaction is crucial in the synthesis of this compound, forming key intermediates and final products.
Mechanism of Action
Naxaprostene exerts its effects by selectively binding to IP receptors, leading to partial agonism. This interaction inhibits thrombocyte function, preventing blood clot formation. The compound’s mechanism involves the inhibition of specific pathways that lead to thrombocyte aggregation and activation .
Comparison with Similar Compounds
Naxaprostene is compared with other prostacyclin analogues such as Treprostinil. While both compounds target IP receptors, this compound is more selective and tends towards partial agonism. Treprostinil, a 13,14-dihydro analogue, has different conformational properties around C12–15, affecting its agonist specificity .
Similar Compounds
- Treprostinil
- Epoprostenol
- Iloprost
This compound’s unique selectivity and partial agonism make it distinct among prostacyclin analogues, offering specific advantages in therapeutic applications .
properties
CAS RN |
87269-59-8 |
|---|---|
Molecular Formula |
C25H32O4 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-[(E)-[(3aS,4R,5R,6aS)-4-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C25H32O4/c26-23(18-6-2-1-3-7-18)10-9-21-22-14-17(13-20(22)15-24(21)27)11-16-5-4-8-19(12-16)25(28)29/h4-5,8-12,18,20-24,26-27H,1-3,6-7,13-15H2,(H,28,29)/b10-9+,17-11+/t20-,21+,22-,23+,24+/m0/s1 |
InChI Key |
OINUMRGCICIETD-CGKNXJIZSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@@H](/C=C/[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/C4=CC(=CC=C4)C(=O)O)/C3)O)O |
SMILES |
C1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)O)C3)O)O |
Canonical SMILES |
C1CCC(CC1)C(C=CC2C(CC3C2CC(=CC4=CC(=CC=C4)C(=O)O)C3)O)O |
synonyms |
3-[(E)-[(3aR,4S,5S,6aR)-4-[(1E,3R)-3-cyclohexyl-3-hydroxy-1-propen-1-yl]hexahydro-5-hydroxy-2(1H)-pentalenylidene]methyl]-benzoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(1R,3S,15R,18R,19S,20S,21S,22R,23S,24S,25S,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B207125.png)

![(8R)-8,12-dimethyl-4-methylidene-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B207328.png)




